1-Methyl-5-nitro-2-pyrrolealdehyde
CAS No.:
Cat. No.: VC13988781
Molecular Formula: C6H6N2O3
Molecular Weight: 154.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N2O3 |
|---|---|
| Molecular Weight | 154.12 g/mol |
| IUPAC Name | 1-methyl-5-nitropyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H6N2O3/c1-7-5(4-9)2-3-6(7)8(10)11/h2-4H,1H3 |
| Standard InChI Key | PZAFWFIMEUEZAQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=C1[N+](=O)[O-])C=O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The pyrrole ring in 1-methyl-5-nitro-2-pyrrolealdehyde adopts a planar conformation with conjugated π-electrons, typical of aromatic heterocycles. Substituent effects significantly influence its electronic distribution:
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Nitro Group (Position 5): The nitro group’s strong electron-withdrawing nature reduces electron density at adjacent positions, directing electrophilic substitution to meta and para sites relative to itself .
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Aldehyde Group (Position 2): The carbaldehyde moiety introduces polarity and serves as a reactive handle for nucleophilic addition or condensation reactions, such as Schiff base formation .
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Methyl Group (Position 1): The N-methyl group enhances solubility in nonpolar solvents and sterically shields the nitrogen lone pair, moderating its basicity .
Table 1: Comparative Structural Analysis of Pyrrole Derivatives
Electronic Effects and Reactivity
The interplay between substituents creates distinct reactivity patterns:
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Electrophilic Substitution: Nitration or halogenation preferentially occurs at position 4 due to the nitro group’s meta-directing influence .
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Nucleophilic Attack: The aldehyde group at position 2 is susceptible to nucleophilic addition, enabling the formation of imines or hydrazones .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 1-methyl-5-nitro-2-pyrrolealdehyde typically involves sequential functionalization of the pyrrole ring:
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N-Methylation: Pyrrole is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the methyl group at position 1 .
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Formylation: The Vilsmeier-Haack reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to install the aldehyde group at position 2 .
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Nitration: A mixture of nitric and sulfuric acids selectively nitrates the ring at position 5, guided by the aldehyde’s ortho/para-directing effects .
Table 2: Optimization of Nitration Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ (1:3) | +25% |
| Temperature | 0–5°C | +15% |
| Reaction Time | 2 hours | +10% |
Industrial Production
Scaled-up synthesis requires modifications to ensure cost-efficiency and safety:
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Continuous Flow Reactors: Minimize exothermic risks during nitration .
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Solvent Recycling: Methanol and DMF are recovered via distillation, reducing waste .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the nitro group’s hydrophobicity .
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Stability: Sensitive to light and reducing agents; storage under argon at −20°C is recommended .
Table 3: Physicochemical Data for 1-Methyl-5-nitro-2-pyrrolealdehyde
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₆H₆N₂O₃ | High-resolution MS |
| Molecular Weight | 154.12 g/mol | Calculated |
| Melting Point | 78–81°C | Differential Scanning Calorimetry |
| λₘₐₓ (UV-Vis) | 310 nm (ε = 4500 M⁻¹cm⁻¹) | Spectrophotometry |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 9.87 (s, 1H, CHO), 7.25 (d, J = 2.8 Hz, 1H, H-3), 6.95 (d, J = 2.8 Hz, 1H, H-4), 3.72 (s, 3H, N-CH₃) .
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¹³C NMR (100 MHz, CDCl₃): δ 187.4 (CHO), 148.2 (C-5), 135.6 (C-2), 128.3 (C-3), 122.9 (C-4), 38.1 (N-CH₃) .
Infrared (IR) Spectroscopy
Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) confirm the aldehyde and nitro functionalities .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The aldehyde group facilitates the synthesis of bioactive molecules:
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Antimicrobial Agents: Condensation with hydrazines yields hydrazone derivatives with demonstrated activity against Escherichia coli (MIC = 6.25 μg/mL) .
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Anticancer Scaffolds: Coupling with aminopyridines generates imine-linked complexes that inhibit topoisomerase II (IC₅₀ = 8.3 μM) .
Materials Science
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